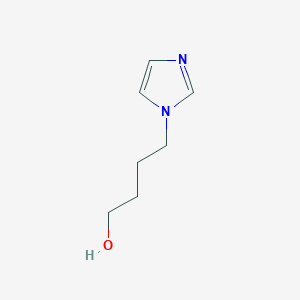

4-(1H-Imidazole-1-yl)-1-butanol

説明

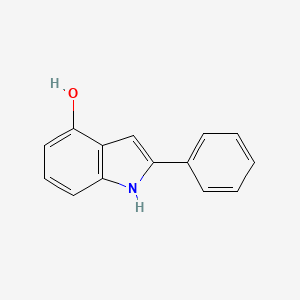

“4-(1H-Imidazole-1-yl)-1-butanol” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole derivatives has been reported in the literature . For instance, N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst gave 4-(1H-imidazol-1-yl) benzaldehyde which on treatment with substituted acetophenones yielded corresponding chalcones .Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical and Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

Fluorescent Chemosensors

Imidazole derivatives have been reported as reversible luminescent sensors for the detection of cyanide and mercury ions. Emandi et al. (2018) synthesized compounds that exhibited selective sensing towards CN- ions, resulting in quenching of fluorescence. This capability was leveraged for environmental monitoring and the detection of hazardous materials, demonstrating the utility of imidazole derivatives in creating sensitive and selective chemosensors (Emandi, Flanagan, & Senge, 2018).

Coordination Polymers

Barsukova et al. (2016) explored the synthesis of coordination polymers using bis-imidazolyl bridging ligand, which resulted in compounds with adjustable dimensionality. This research shows the potential of imidazole derivatives in the design of new materials with specific structural and functional properties, useful in catalysis, molecular recognition, and as components in electronic devices (Barsukova et al., 2016).

Dual Solvent-Catalyst Systems

Khaligh et al. (2018) and Khaligh et al. (2019) reported on the synthesis and application of 4-Imidazol-1-yl-butane-1-sulfonic acid in catalysis. This compound demonstrated interesting dual solvent-catalytic properties, facilitating the synthesis of quinoline derivatives and acetylation of various substrates. Such systems are significant for developing more efficient and environmentally friendly catalytic processes (Khaligh, Mihankhah, & Johan, 2018); (Khaligh, Mihankhah, Johan, & Juan, 2019).

Corrosion Inhibition

Imidazole derivatives have also been identified as effective corrosion inhibitors for various metals in acidic solutions. Chaouiki et al. (2020) demonstrated that benzimidazole compounds, structurally related to 4-(1H-Imidazole-1-yl)-1-butanol, exhibit significant inhibition of mild steel corrosion. This application is crucial for extending the lifespan of metal structures and components in industrial settings (Chaouiki et al., 2020).

作用機序

Target of Action

Imidazole derivatives have been known to interact with various enzymes and receptors, playing a significant role in biological processes .

Mode of Action

For instance, they can bind to ferric and ferrous heme in bacterial enzymes, inducing shifts in the Soret wavelength .

Biochemical Pathways

Imidazole is a key component in several biochemical pathways, including those involving histidine and purines .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have good bioavailability .

Result of Action

Imidazole derivatives have been associated with various biological activities, including antimicrobial and antitubercular activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

将来の方向性

Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the future directions in the research and development of “4-(1H-Imidazole-1-yl)-1-butanol” and other imidazole derivatives could involve exploring their potential applications in various therapeutic areas, improving their synthesis methods, and studying their mechanisms of action in more detail.

生化学分析

Biochemical Properties

The biochemical properties of 4-(1H-Imidazol-1-yl)butan-1-ol are largely due to its imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This structure allows it to interact with a variety of enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

4-(1H-Imidazol-1-yl)butan-1-ol can have significant effects on various types of cells and cellular processes. Its influence on cell function includes potential impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of 4-(1H-Imidazol-1-yl)butan-1-ol is complex and multifaceted. It can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1H-Imidazol-1-yl)butan-1-ol can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-(1H-Imidazol-1-yl)butan-1-ol can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

4-(1H-Imidazol-1-yl)butan-1-ol is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 4-(1H-Imidazol-1-yl)butan-1-ol within cells and tissues can be influenced by various factors. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 4-(1H-Imidazol-1-yl)butan-1-ol can influence its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

4-imidazol-1-ylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-6-2-1-4-9-5-3-8-7-9/h3,5,7,10H,1-2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWINPXLCNDSIRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72338-60-4 | |

| Record name | 4-(1H-imidazol-1-yl)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

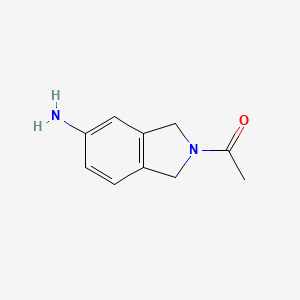

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine](/img/structure/B3280786.png)

![11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B3280805.png)

![4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3280827.png)